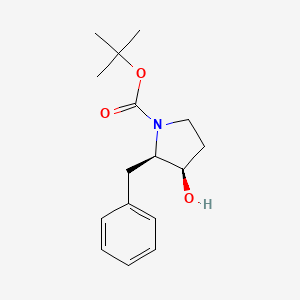

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate (TBHP) is an organic compound with a wide range of applications in the medical, industrial, and agricultural fields. TBHP is a reactive organic compound, which is widely used as a reagent in the synthesis of various compounds and as an initiator in polymerization processes. TBHP is also used as a catalyst in pharmaceutical synthesis and as a corrosion inhibitor in metal and plastic coatings. In addition, TBHP is used in the manufacture of various food products and cosmetics.

Applications De Recherche Scientifique

Stereoselective Syntheses

Stereoselective synthesis techniques utilizing derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate have been developed to achieve high yields of cis isomers. Such methodologies are crucial for the synthesis of enantiomerically pure compounds, which are significant in drug development and synthesis of biologically active molecules (Boev et al., 2015).

Enantiomerically Pure Compounds from Amino Acids

Research has shown the ability to prepare enantiomerically pure cis- and trans-configurated derivatives from simple α-amino acids, demonstrating the versatility of these compounds in synthesizing chiral nonracemic enolates. This capability is pivotal in the α-alkylation of amino acids without racemization, a critical step in producing enantiomerically pure α-amino acids for pharmaceutical applications (Naef & Seebach, 1985).

Synthesis and Tautomerism

The synthesis and tautomerism of N-Alkyl-3-hydroxypyrroles have been explored, providing insights into the factors governing the tautomerism of such compounds. Understanding these factors is essential for the design and synthesis of novel organic compounds with specific chemical properties (Momose et al., 1979).

Chiral Auxiliary and Dipeptide Synthesis

The compound has been used as a chiral auxiliary and a building block in dipeptide synthesis, demonstrating its utility in constructing complex organic molecules with high enantiomeric purity. Such applications are fundamental in the development of new drugs and understanding biological processes at the molecular level (Studer et al., 1995).

Kinetic Resolution and Asymmetric Synthesis

Kinetic resolution techniques have been applied to derivatives of tert-butyl cyclopent-1-ene-carboxylates, showcasing the ability to efficiently separate enantiomers and synthesize compounds with high diastereomeric and enantiomeric excess. This is particularly important in the asymmetric synthesis of bioactive compounds (Aye et al., 2008).

Propriétés

IUPAC Name |

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHYMQCYUHPBS-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)